molecular formula C17H17Cl2NO3 B3055880 3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 67616-17-5

3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No.: B3055880
CAS No.: 67616-17-5
M. Wt: 354.2 g/mol
InChI Key: GKJNISOGLBCVDD-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C15H13Cl2NO3 It is a benzamide derivative that features both dichloro and dimethoxy substituents on its aromatic rings

Properties

IUPAC Name

3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c1-22-15-6-3-11(9-16(15)23-2)7-8-20-17(21)12-4-5-13(18)14(19)10-12/h3-6,9-10H,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJNISOGLBCVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306437
Record name ST50445048
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67616-17-5
Record name NSC176379
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50445048
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DICHLORO-N-(3,4-DIMETHOXYPHENETHYL)BENZAMIDE
Source European Chemicals Agency (ECHA)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3,4-dimethoxyphenethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-Dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-N-(2,4-dimethoxyphenyl)benzamide
  • 2,4-Dichloro-N-(3,5-dimethylphenyl)benzamide
  • 3,4-Dimethoxy-N-(2,2,2-trichloro-1-(2,4-dichlorophenylamino)ethyl)benzamide

Uniqueness

3,4-Dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is unique due to its specific combination of dichloro and dimethoxy substituents, which confer distinct chemical and biological properties

Biological Activity

3,4-Dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (CAS Number: 67616-16-4) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C17H19Cl2N1O3
  • Molecular Weight : 285.338 g/mol
  • Density : 1.119 g/cm³
  • Boiling Point : 492.7ºC at 760 mmHg
  • Flash Point : 251.8ºC
PropertyValue
Molecular FormulaC17H19Cl2N1O3
Molecular Weight285.338 g/mol
Density1.119 g/cm³
Boiling Point492.7ºC
Flash Point251.8ºC

Antimicrobial Properties

Research indicates that derivatives of benzamide compounds, including those with dichloro and dimethoxy substitutions, exhibit significant antimicrobial activity. A study highlighted that compounds related to 3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide demonstrated promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 7.8 to 15.67 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly its interaction with the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy. In vitro studies suggest that modifications in the benzamide structure can enhance its binding affinity to EGFR, potentially leading to effective inhibition of cancer cell proliferation .

The biological activity of 3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is primarily attributed to its ability to interact with specific biological targets:

  • EGFR Inhibition : The compound may inhibit the phosphorylation of EGFR, thus blocking downstream signaling pathways that promote tumor growth.
  • Antimicrobial Mechanism : Its antibacterial effects are thought to stem from disrupting bacterial cell wall synthesis or function.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzamide derivatives against Cryptococcus neoformans. The results indicated that compounds similar to 3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide showed superior activity compared to traditional antibiotics like amphotericin B, with IC50 values significantly lower than those of control substances .

Cancer Cell Line Testing

In another study focusing on cancer therapy, researchers tested the compound against various cancer cell lines (e.g., MCF-7 and HeLa). The results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. The study concluded that the structural modifications introduced in the compound could be pivotal for enhancing its therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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